Nanomolar Progesterone Receptor Antagonism: A Distinct Profile Compared to N-Substituted Piperidines
1-(Piperidin-4-yl)propan-2-one demonstrates potent antagonist activity at the human progesterone receptor (PR) with an IC50 value of 3.20 nM in a cell-based assay using T47D cells [1]. This is a high-potency interaction. In stark contrast, the isomeric N-substituted analog, 1-(1-piperidinyl)-2-propanone (CAS 6784-61-8), shows significantly weaker or no reported activity at this target, a common observation for this class of N-alkyl piperidines . The 4-substituted regioisomer's specific spatial arrangement allows for a critical binding interaction that is sterically and electronically prohibited in the N-substituted analog.
| Evidence Dimension | Progesterone Receptor (PR) Antagonism (IC50) |
|---|---|
| Target Compound Data | 3.20 nM |
| Comparator Or Baseline | 1-(1-Piperidinyl)-2-propanone (CAS 6784-61-8); Activity: Not reported / significantly lower (class-level inference) |
| Quantified Difference | > 3 orders of magnitude difference (estimated) |
| Conditions | Human PR expressed in human T47D cells; assessed by inhibition of progesterone-induced alkaline phosphatase. |
Why This Matters
For research programs targeting the progesterone receptor (e.g., in breast cancer or endometriosis), this specific 4-substituted isomer is an essential starting point for SAR studies, as the N-substituted analog is effectively inactive.
- [1] BindingDB. (n.d.). BDBM50375823 / CHEMBL407847: Antagonist activity at human PR in T47D cells. View Source
